molecular formula C8H6BrNO3 B051979 2-Bromo-3'-nitroacetophenone CAS No. 2227-64-7

2-Bromo-3'-nitroacetophenone

Cat. No. B051979
CAS RN: 2227-64-7
M. Wt: 244.04 g/mol
InChI Key: GZHPNIQBPGUSSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3'-nitroacetophenone involves a series of reactions starting with the condensation of 3,5-dinitrobenzoyl chloride with diethyl malonate, followed by acid-catalyzed decarboxylation, selective reduction of one nitro group, diazotization, and finally, nucleophilic displacement by sodium azide to introduce the azido group, which upon bromination gives the desired product. This compound is photochemically labile, forming a highly reactive nitrene during ultraviolet irradiation, making it a useful photochemically active bifunctional reagent for the cross-linking of biopolymers (Seela, 1976).

Molecular Structure Analysis

A comprehensive conformational analysis and spectroscopic study of 2-Bromo-3'-nitroacetophenone have been conducted to determine its stable geometry, vibrational modes, and electronic properties. The compound's structure was analyzed using experimental FTIR and FT-Raman data alongside quantum mechanical studies, revealing insights into the effect of NO2 and Br groups on the configuration of the keto group and skeletal vibrations (Arjunan et al., 2013).

Chemical Reactions and Properties

2-Bromo-3'-nitroacetophenone participates in a variety of chemical reactions, owing to the presence of reactive bromo and nitro groups. It has been found to alkylate amino or mercapto groups of amino acids or nucleosides, making it valuable for modifying proteins or nucleic acids through cross-linking after nitrene generation. This bifunctionality enables its application in the modification of methionine residues and as a reagent in protein modification studies, showing specificity in alkylating certain residues under defined conditions (Tarasova et al., 1980).

Physical Properties Analysis

The physical properties, including relative density, refractive index, boiling point, and melting point of related bromoacetophenone derivatives, have been determined through experimental methods. These properties are crucial for understanding the compound's behavior in different solvents and conditions, aiding in the optimization of synthesis and application processes (Yang Feng-ke, 2004).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Bromo-3'-nitroacetophenone have elucidated its antioxidation mechanisms, demonstrating its potential beyond merely serving as a synthetic intermediate. Studies have shown its antioxidative ability and its dependence on the Insulin pathway, suggesting applications in lifespan extension and pharmaceutical research (R. Han, 2018).

Scientific Research Applications

  • Antioxidation and Lifespan Extension in C. elegans : 2-Bromo-4'-nitroacetophenone was found to have an antioxidant effect and extended the lifespan of C. elegans. This effect is dependent on the Insulin pathway (Han, 2018).

  • Inhibitor of Epoxide Hydrase : 2-Bromo-4'-nitroacetophenone acts as an active site-directed inhibitor of epoxide hydrase, with a mechanism involving the alkylation of a histidine residue (Dubois et al., 1978).

  • Synthesis of α, α′-Dimethylstilbenes : Used in the synthesis of various geometrical isomers of α, α′-dimethylstilbenes (Nagai, 1961).

  • Protein Modification : Alpha-bromo-4-amino-3-nitroacetophenone, a derivative of 2-bromo-4'-nitroacetophenone, is used for specific protein modification, particularly in modifying the methionine-290 residue of porcine pepsin (Tarasova et al., 1980).

  • Synthesis of Vinylic Bis‐Thioethers : Employed in the synthesis of vinylic bis-thioethers, where reaction with propane-1-thiol in the presence of hydrobromic acid yields the desired product (Holler & Biellmann, 1996).

  • Fluorescent Probes for Biomedical Applications : Used in the synthesis of indolizino[3,2-c]quinolines, a new class of fluorophores with potential use as fluorescent probes in biomedical applications (Park et al., 2015).

  • Synthesis of Polycyclic Aromatic Alkaloids : 4-Bromo-2-nitroacetophenone, a related compound, is used in the synthesis of polycyclic aromatic alkaloids like 2-bromoleptoclinidinone (Bracher, 1990).

  • Chemical Modification of Human Liver Aldehyde Dehydrogenase : Bromoacetophenone, a related compound, is used for the chemical modification and identification of active sites in human liver aldehyde dehydrogenase (Abriola et al., 1987).

  • Modification of Rat Liver Microsomal Cytochrome P-450 : 2-Bromo-4'-nitroacetophenone is used in the study of the chemical modification and inhibition of rat liver microsomal cytochrome P-450 (Parkinson et al., 1986).

Safety And Hazards

2-Bromo-3’-nitroacetophenone is classified as a skin corrosive and may be corrosive to metals . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

2-bromo-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHPNIQBPGUSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176815
Record name 2-Bromo-1-(3-nitrophenyl)ethan-1-one
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Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-3'-nitroacetophenone

CAS RN

2227-64-7
Record name 3-Nitrophenacyl bromide
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Record name 2-Bromo-1-(3-nitrophenyl)ethan-1-one
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Record name 2-Bromo-3'-nitroacetophenone
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Record name 2-Bromo-1-(3-nitrophenyl)ethan-1-one
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Record name 2-bromo-1-(3-nitrophenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 1-(3-nitrophenyl)ethanone (50 g, 303.03 mmol, 1.00 equiv) in acetic acid (300 mL), Br2 (53.5 g, 331.6 mmol, 1.00 equiv). The resulting solution was stirred for 2 h at 60° C. in an oil bath. The reaction was then quenched by the addition of ice and the solids were collected by filtration. The crude product was re-crystallized from ethyl acetate/petroleum ether in the ratio of 1:10. This resulted in 25 g (34%) of 2-bromo-1-(3-nitrophenyl)ethanone as a white solid.
Quantity
50 g
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53.5 g
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300 mL
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Synthesis routes and methods II

Procedure details

m-Nitroacetophenone (20 g) was dissolved in acetic acid (150 mL) under argon. Pyridinium tribromide (38.7 g) was added at once; the reaction was allowed to stir at room temperature for 1 hour and then quenched with water (250 mL). The product was filtered and air dried to give the title compound (25 g, 84%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
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Reaction Step One
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38.7 g
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reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

60 g. of 3-nitroacetophenone in 250 ml. of chloroform is treated with 58.2 g. of bromine in 50 ml. of chloroform. The solvent is evaporated and the product separated by filtration and recrystallized from benzene to provide α-bromo-3-nitroacetophenone, m.p. 91°-94° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
V Arjunan, ST Govindaraja, S Subramanian… - Journal of Molecular …, 2013 - Elsevier
… The complete vibrational assignment and analysis of the fundamental modes of the compound 2-bromo-3-nitroacetophenone (2B3NAP) were carried out using the experimental FTIR …
Number of citations: 11 www.sciencedirect.com
SH Lee, YM Chang, CM Yoon - Bulletin of the Korean Chemical …, 2004 - koreascience.kr
… Debromination of 2-bromo-3 '-nitroacetophenone … , 2bromo-3'-nitroacetophenone afforded the corresponding … 2 were used, 2-bromo-3'nitroacetophenone was remained intact except for …
Number of citations: 9 koreascience.kr
SJ Sabounchei, M Panahimehr… - Journal of Molecular …, 2014 - Elsevier
… The reaction of Ph 2 PCH 2 PPh 2 (dppm) with 2-bromo-3-nitroacetophenone and 2,2′,4′-trichloroacetophenone in chloroform produce the new phosphonium salts [Ph 2 PCH 2 PPh …
Number of citations: 9 www.sciencedirect.com
J Figueras - The Journal of Organic Chemistry, 1966 - ACS Publications
… Buuand Khoi3 reported quantitative yields of 2-arylquinoxalines (2) directly from the reaction of 2-bromo3 '-nitroacetophenone and 2-bromo-4 '-nitroacetophenone with o-…
Number of citations: 51 pubs.acs.org
MS Ali, J Ullah, M Lateef, S Iqbal… - Journal of the …, 2022 - search.ebscohost.com
High yielding syntheses of new esters (1a-1l) have been developed by way of facile one-pot reaction of vanillic acid (1) with a variety of 2-bromoacetophenone derivatives. Their …
Number of citations: 2 search.ebscohost.com
N Zidar, Ž Jakopin, DJ Madge, F Chan, J Tytgat… - European Journal of …, 2014 - Elsevier
… 2-Bromo-3-nitroacetophenone or 2-bromo-4-nitroacetophenone was reacted with 2-… , when the reaction of 2-aminopyrimidine and 2-bromo-3-nitroacetophenone was carried out at 85 C …
Number of citations: 27 www.sciencedirect.com
S Hwan Lee, M Young Cho, M Hye Nam… - Synthetic …, 2005 - Taylor & Francis
… Citation6 When the reaction of 2‐bromo‐3′‐nitroacetophenone under our reaction … The debromination of 2‐bromo‐3′‐nitroacetophenone (0.2 mmol) with indium (1.2 equiv.) …
Number of citations: 7 www.tandfonline.com
N COR - Revue Roumaine de Chimie, 2006 - revroum.lew.ro
… 1.3 g (10 mmol) Phthalazine and 2.7 g (11 mmol) 2-bromo-3’-nitroacetophenone in 80 mL of acetone were stirred at room temperature for 5-6 hrs. The precipitate was collected on the …
Number of citations: 0 revroum.lew.ro
D Secci, S Carradori, A Petzer, P Guglielmi… - Journal of Enzyme …, 2019 - Taylor & Francis
… The Hantzsch reaction between the resulting thiosemicarbazone and 2-bromo-3′-nitroacetophenone in the same conditions of solvent and temperature gave the corresponding 4–(3-…
Number of citations: 42 www.tandfonline.com
F Dumitrascu, C Draghici, MR Caira, A Badoiu, L Barbu… - Arkivoc, 2005 - arkat-usa.org
… phenanthroline hydrate and 4.9 g (20 mmol) 2’-bromo-3-nitroacetophenone in 80 mL acetone were refluxed for 12 hrs. The precipitate was filtered by suction and washed with acetone. …
Number of citations: 9 www.arkat-usa.org

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